N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their diverse applications in various fields such as medicine, agriculture, and material science . The adamantane moiety in the compound provides unique structural and chemical properties, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide is a compound that primarily targets carbonic anhydrase . Carbonic anhydrase is an enzyme that plays a crucial role in maintaining the pH balance in the body and assisting in the transport of carbon dioxide .
Mode of Action
The interaction of this compound with its target, carbonic anhydrase, results in the inhibition of the enzyme . This inhibition disrupts the normal function of the enzyme, leading to a change in the pH balance within the body .
Biochemical Pathways
The action of this compound affects the carbonic anhydrase pathway . The inhibition of carbonic anhydrase disrupts the conversion of carbon dioxide and water into bicarbonate and protons . This disruption can affect various downstream effects, including the regulation of pH and the transport of carbon dioxide .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its adamantyl moiety . The adamantyl moiety results in compounds with relatively high lipophilicity, which in turn modulates the bioavailability of these molecules . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of carbonic anhydrase . This inhibition can lead to a disruption in pH balance and the transport of carbon dioxide, potentially affecting a variety of cellular processes .
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:
Starting Material: The synthesis begins with adamantane-1-carbohydrazide.
Formation of Thiosemicarbazide: The adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues.
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential pharmacological activities, including antiviral and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide can be compared with other similar compounds such as:
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine
These compounds share the adamantane and thiadiazole moieties but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-2-12(19)16-14-18-17-13(20-14)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,2-8H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZOFUQGLVYAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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